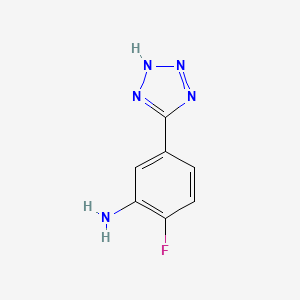

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound with the molecular formula C7H6FN5. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a tetrazole ring.

準備方法

The synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroaniline followed by reduction to form 2-fluoro-5-nitroaniline. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

化学反応の分析

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.

科学的研究の応用

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It is employed in biochemical assays and studies to understand its interaction with biological molecules and pathways.

作用機序

The mechanism of action of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to antibacterial effects . The tetrazole ring can also interact with various biological receptors, influencing cellular pathways and responses .

類似化合物との比較

2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be compared with other aniline derivatives and tetrazole-containing compounds:

2-fluoroaniline: Lacks the tetrazole ring, making it less versatile in certain chemical reactions.

5-(1H-tetrazol-5-yl)aniline: Lacks the fluorine atom, which can influence its reactivity and biological activity.

2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications

生物活性

2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential. The analysis includes data from various studies and case reports.

- IUPAC Name : 2-fluoro-5-(1H-tetrazol-1-yl)aniline

- CAS Number : 924871-22-7

- Molecular Formula : C7H6FN5

- Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The tetrazole ring is known to enhance the compound's ability to interact with biological targets.

Apoptotic Activity

Research indicates that compounds with similar structures exhibit pro-apoptotic effects in various cancer cell lines. For instance:

- In studies involving derivatives of tetrazole, significant late apoptosis was observed in colon cancer cell lines (SW480 and SW620) and leukemia K-562 cells, with late apoptosis rates reaching up to 99% in some cases .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values reported for similar compounds:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Thiourea Derivative | SW480 (Colon) | ≤10 |

| Thiourea Derivative | SW620 (Colon) | 1.5 - 8.9 |

| Thiourea Derivative | K-562 (Leukemia) | 73 |

These values indicate that compounds incorporating the tetrazole moiety exhibit potent cytotoxic effects against cancerous cells while showing selectivity over normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole-containing compounds:

- Cytotoxicity : A study reported that tetrazole derivatives displayed significant cytotoxicity against human colon and prostate cancer cells. The most effective derivatives had IC50 values ranging from 1.5 to 8.9 µM .

- Mechanistic Studies : Further investigations revealed that these compounds could inhibit interleukin secretion and induce apoptosis through various pathways, including caspase activation .

- Inhibition Studies : Another research highlighted the importance of the sulfonamide function in conjunction with the tetrazole ring for inhibiting insulin-regulated aminopeptidase (IRAP), showcasing the compound's potential beyond just cytotoxicity .

特性

IUPAC Name |

2-fluoro-5-(2H-tetrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFBMNKRQFPDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。